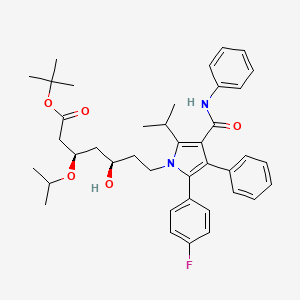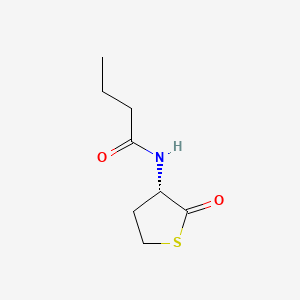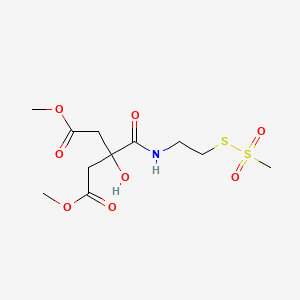
Citric Acid (3-Methanethiosulfonate Ethyl Amide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citric Acid (3-Methanethiosulfonate Ethyl Amide) is a derivative of citric acid, a naturally occurring weak organic acid found in citrus fruits. This compound is characterized by the presence of a methanethiosulfonate group attached to the ethyl amide of citric acid. It has a molecular formula of C11H19NO8S2 and a molecular weight of 357.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
The synthesis of Citric Acid (3-Methanethiosulfonate Ethyl Amide) typically involves the following steps:
Starting Material: The synthesis begins with citric acid as the starting material.
Amidation: Citric acid undergoes amidation with ethylamine to form citric acid ethyl amide.
Methanethiosulfonation: The ethyl amide derivative is then reacted with methanethiosulfonyl chloride in the presence of a base such as triethylamine to introduce the methanethiosulfonate group.
Analyse Des Réactions Chimiques
Citric Acid (3-Methanethiosulfonate Ethyl Amide) can undergo various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanethiosulfonate group can yield thiol derivatives.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Citric Acid (3-Methanethiosulfonate Ethyl Amide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biochemistry: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify thiol groups in proteins.
Medicine: Research into potential therapeutic applications, particularly in targeting specific enzymes or proteins involved in disease pathways.
Mécanisme D'action
The mechanism of action of Citric Acid (3-Methanethiosulfonate Ethyl Amide) involves the modification of thiol groups in proteins and enzymes. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, thereby altering the structure and function of the target protein or enzyme. This modification can inhibit or activate the target, depending on the specific context and target involved.
Comparaison Avec Des Composés Similaires
Citric Acid (3-Methanethiosulfonate Ethyl Amide) can be compared with other similar compounds, such as:
Citric Acid (3-Methanethiosulfonate Methyl Amide): Similar structure but with a methyl amide group instead of an ethyl amide group.
Citric Acid (3-Methanethiosulfonate Propyl Amide): Similar structure but with a propyl amide group.
Citric Acid (3-Methanethiosulfonate Butyl Amide): Similar structure but with a butyl amide group.
The uniqueness of Citric Acid (3-Methanethiosulfonate Ethyl Amide) lies in its specific reactivity and the balance between hydrophobic and hydrophilic properties provided by the ethyl amide group .
Propriétés
IUPAC Name |
dimethyl 3-hydroxy-3-(2-methylsulfonylsulfanylethylcarbamoyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8S2/c1-19-8(13)6-11(16,7-9(14)20-2)10(15)12-4-5-21-22(3,17)18/h16H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRNJCRIITUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)NCCSS(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
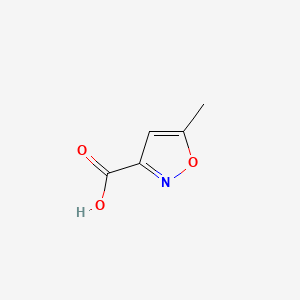
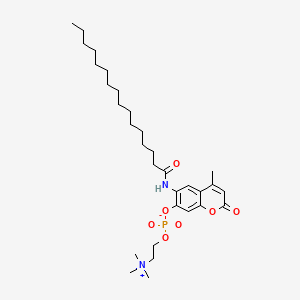
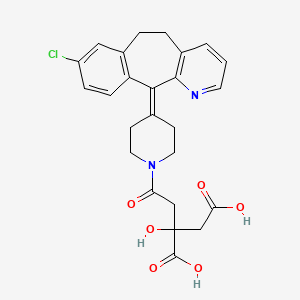
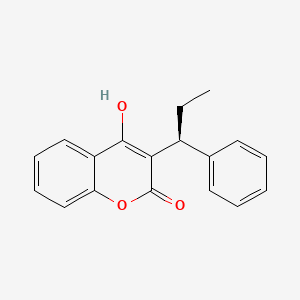
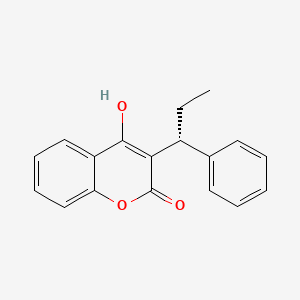
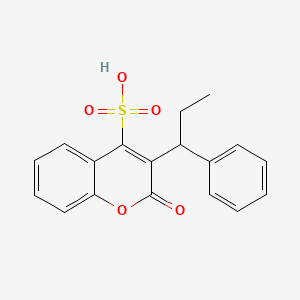
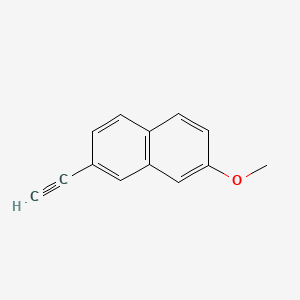
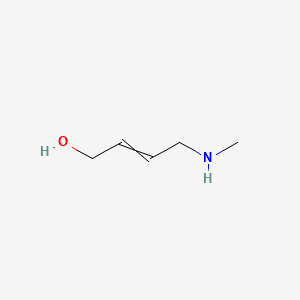
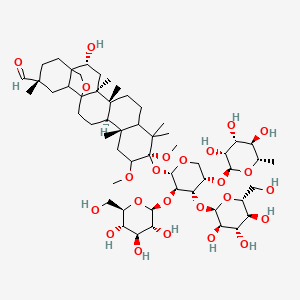
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
